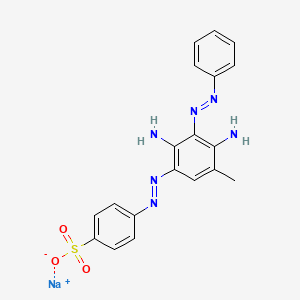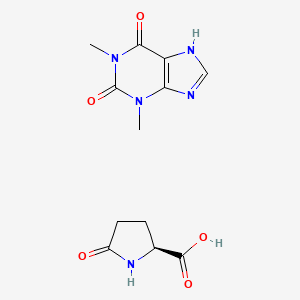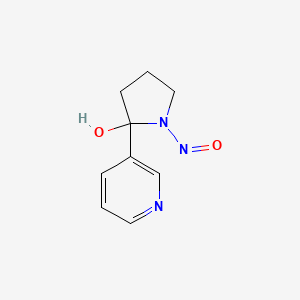
1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol is a chemical compound with the molecular formula C9H11N3O. It is also known by other names such as 1-Nitroso-2-(3-pyridyl)pyrrolidine and 3-(1-Nitroso-2-pyrrolidinyl)pyridine . This compound is a tobacco-specific nitrosamine, which is known to be carcinogenic in nature .
Méthodes De Préparation
The synthesis of 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol typically involves the nitrosation of nicotine. This process occurs during the curing, aging, processing, and smoking of tobacco
Analyse Des Réactions Chimiques
1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol has several scientific research applications, including:
Medicine: Research is ongoing to understand its effects on human health and to develop potential therapeutic interventions.
Mécanisme D'action
The mechanism of action of 1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol involves its interaction with DNA, leading to the formation of DNA adducts. These adducts can cause mutations and lead to the development of cancer . The molecular targets and pathways involved in this process are still being studied, but it is known to involve the activation of various enzymes and signaling pathways.
Comparaison Avec Des Composés Similaires
1-Nitroso-2-(3-pyridinyl)-2-pyrrolidinol is similar to other tobacco-specific nitrosamines, such as:
N-Nitrosoanabasine: This compound has a similar structure and is also carcinogenic.
N-Nitrosonornicotine: Another tobacco-specific nitrosamine with similar carcinogenic properties.
N-Nitrosoanatabine: This compound is also found in tobacco and has similar chemical properties.
The uniqueness of this compound lies in its specific structure and its role in the development of cancer in tobacco users.
Propriétés
Numéro CAS |
68743-66-8 |
|---|---|
Formule moléculaire |
C9H11N3O2 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
1-nitroso-2-pyridin-3-ylpyrrolidin-2-ol |
InChI |
InChI=1S/C9H11N3O2/c13-9(4-2-6-12(9)11-14)8-3-1-5-10-7-8/h1,3,5,7,13H,2,4,6H2 |
Clé InChI |
XSFLWWFLOHDYKM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)N=O)(C2=CN=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


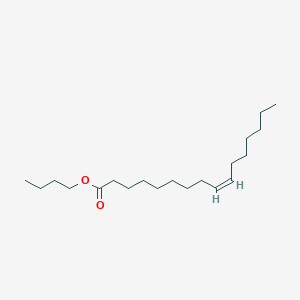

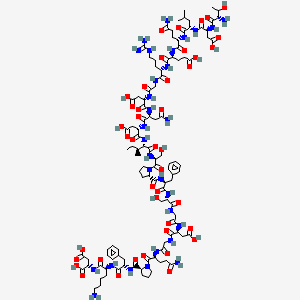
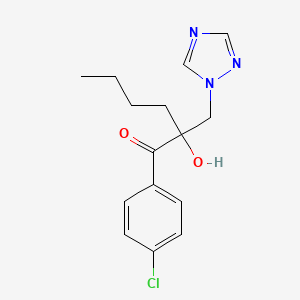
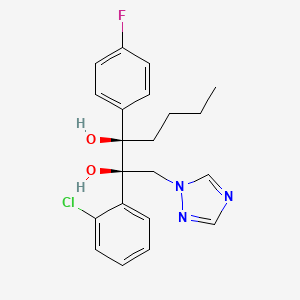
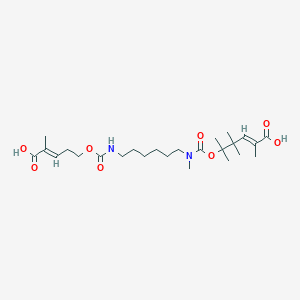
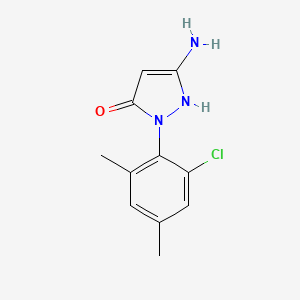
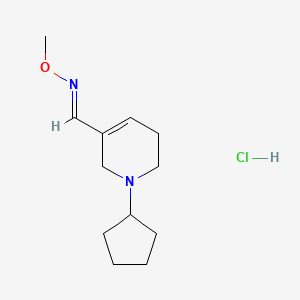
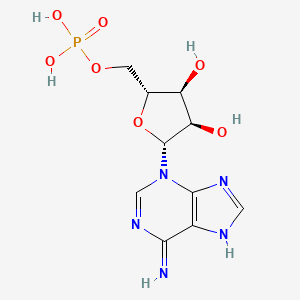
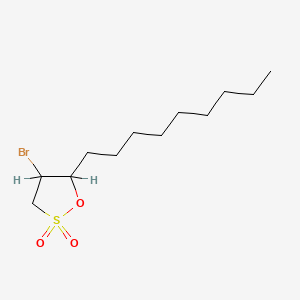
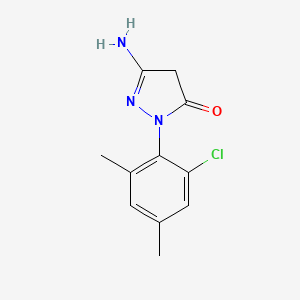
![1-Benzhydryl-4-[(4-methoxy-3-nitrophenyl)methyl]piperazine](/img/structure/B12689128.png)
